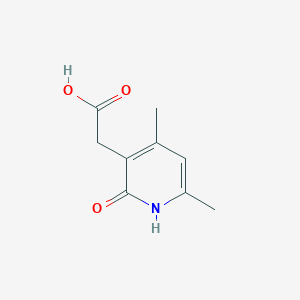

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of a pyridinone ring substituted with dimethyl groups and an acetic acid moiety

作用機序

Target of Action

The primary target of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .

Mode of Action

The compound exhibits affinity to its target through a process known as molecular docking . This interaction disrupts the normal function of the HIV-1 p7 nucleocapsid protein, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

It is known that the compound interferes with theHIV-1 replication cycle . By targeting the zinc finger domain of the HIV-1 p7 nucleocapsid protein, the compound disrupts the virus’s ability to replicate, thus inhibiting its proliferation .

Pharmacokinetics

The compound is described as having suitable admet parameters , suggesting it has favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication . By disrupting the function of the HIV-1 p7 nucleocapsid protein, the compound prevents the virus from replicating, thereby reducing viral load and potentially slowing the progression of the disease .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

化学反応の分析

Types of Reactions

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for the oxidation of related compounds.

Reduction: Typical reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides and sulfonates, while reduction reactions typically produce the corresponding alcohols or amines.

科学的研究の応用

Pharmacological Applications

1.1 Antidiabetic Activity

Research has demonstrated that derivatives of 2-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid exhibit notable antidiabetic properties. These compounds have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In vitro studies indicate that these derivatives can effectively lower blood glucose levels by delaying carbohydrate digestion and absorption .

1.2 Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have reported that certain derivatives exhibit higher inhibitory effects on tumor cells than conventional chemotherapeutics like doxorubicin, with IC50 values indicating significant potency against multiple cancer types . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity .

Table 1: Synthetic Routes for this compound

| Step | Reagent/Conditions | Product |

|---|---|---|

| 1 | 4,6-Dimethylpyridine + Acetic Anhydride | Acetylated intermediate |

| 2 | Hydrolysis with HCl | 2-(4,6-Dimethylpyridin-3-yl)acetic acid |

| 3 | Cyclization under heat | Final product |

3.1 Cytotoxicity Tests

In vitro studies have evaluated the cytotoxicity of various derivatives against human cancer cell lines such as HeLa and MCF7. Results indicate that some derivatives possess selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

3.2 Mechanism of Action

The proposed mechanisms include inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, certain derivatives have been shown to inhibit PIM-1 kinase activity, which is implicated in tumor growth and resistance to apoptosis .

類似化合物との比較

Similar Compounds

- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- 2-Mercaptopyridines

- Bis(3-cyanopyridin-2-yl) disulfides

Uniqueness

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to its specific structural features, including the dimethyl-substituted pyridinone ring and the acetic acid moiety.

生物活性

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid, a derivative of 4,6-dimethyl-2-oxo-1,2-dihydropyridine, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been investigated for its effects on different biological systems.

The molecular formula of this compound is C8H9N1O3, with a molecular weight of approximately 167.16 g/mol. Its structural characteristics include a pyridine ring with two methyl groups and a carboxylic acid functional group.

Antioxidant Properties

Research indicates that compounds derived from the pyridine family exhibit significant antioxidant properties. For instance, studies have shown that 4,6-dimethyl derivatives can scavenge free radicals effectively, thus providing protective effects against oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. Specifically, it has shown potential in inhibiting aldose reductase (ALR), an enzyme linked to diabetic complications. The compound's IC50 values suggest potent inhibition comparable to established inhibitors like epalrestat .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. For example, it has been tested against HepG2 liver cancer cells and showed significant antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Aldose Reductase Inhibition

In a comparative study of aldose reductase inhibitors, this compound was evaluated alongside other compounds for its efficacy in reducing diabetic complications. The results indicated that it possesses a mixed-type inhibition profile with submicromolar IC50 values, making it a candidate for further development as a therapeutic agent in diabetes management .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in HepG2 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated significant G0/G1 phase arrest and increased expression of pro-apoptotic proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₁O₃ |

| Molecular Weight | 167.16 g/mol |

| Antioxidant Activity | Effective free radical scavenger |

| Aldose Reductase IC50 | Submicromolar |

| Cytotoxicity (HepG2) | Significant antiproliferative effect |

特性

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(2)10-9(13)7(5)4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCDWGQNIFECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。